碳酸氢钠-13C

描述

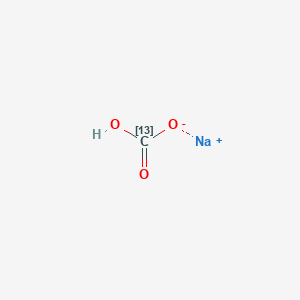

Sodium hydrogencarbonate-13C, also known as Sodium bicarbonate-13C, is a compound with the linear formula NaH13CO3 . It has a molecular weight of 85.00 . It is commonly used in technical or engineered material use for measurement of chemical equilibrium ratio using a magnetic resonance spectroscopy system .

Synthesis Analysis

Sodium Bicarbonate-13C can be used and involved in technical or engineered material use for measurement of chemical equilibrium ratio using a magnetic resonance spectroscopy system . It can also be used as a probe for NMR and MRI based pH imaging .

Molecular Structure Analysis

The linear formula of Sodium hydrogencarbonate-13C is NaH13CO3 . The molecular weight of Sodium hydrogencarbonate-13C is 85.00 .

Chemical Reactions Analysis

Sodium hydrogencarbonate-13C is often involved in acid-base reactions in aqueous solutions . It can also be used to predict the reaction mechanism in selective hydrogenation of bicarbonate to formate, catalyzed by a ruthenium (III) complex .

Physical And Chemical Properties Analysis

Sodium hydrogencarbonate-13C is a solid substance that is white to off-white in color . It has a melting point of over 300 °C . It is slightly soluble in aqueous acid and water .

科学研究应用

1. 水中去除有机化合物

与碳酸氢钠相关的过碳酸钠 (SPC) 被认为是修复受污染水和土壤中的有机化合物的液态过氧化氢的潜在替代品。它的固态允许更温和地释放过氧化氢,使其适用于实际的土壤和水修复。基于 SPC 的高级氧化工艺 (P-AOPs) 涉及产生羟基、超氧化物和碳酸根阴离子等自由基,这些自由基会攻击有机污染物的结构 (Liu 等,2021)。

2. 有机合成

SPC 是一种经济高效、稳定且安全的材料,可用作有机合成中的过氧化氢源。它已有效地用于环氧化、胺和硫化物氧化等反应中,产率中等至极好 (Ando、Cork 和 Kimura,1986)。

3. 人体呼气测试动力学

口服 13C 标记碳酸氢钠后 13CO2 的动力学被研究为呼气测试的模型。本研究提供了对呼气测试中产生的二氧化碳/碳酸氢盐行为的见解,这对于医学诊断至关重要 (Meineke 等,1993)。

4. 化学成分分析

开发了一项基于探究的实验室练习来确定过碳酸钠 (SPC) 的化学成分,过碳酸钠是家用氧漂白剂的主要成分。这项研究对于化学教育具有重要意义,提供了一种了解 SPC 成分的方法,这与碳酸氢钠有关 (Wada 和 Koga,2013)。

5. 土壤修复

SPC 被用作氧化剂处理被柴油污染的土壤。这项研究强调了过碳酸钠在环境应用中的作用,特别是在土壤修复过程中,它可以显着减少受污染土壤中的总有机碳和多环芳烃 (Cavalcanti 等,2020)。

6. 催化研究

一项研究揭示了苯偶联催化物质的结构,使用的是幻角旋转 13C 核磁共振波谱。碳酸氢钠在这些发现中发挥了重要作用,强调了其在理解催化过程中的作用 (Bassedas 等,1989)。

7. 多化合物极化用于酶活性

开发了同时极化多个 13C 富集代谢物的方法。这包括一种适用于人类使用的 13C 碳酸氢钠极化方法,它允许同时评估体内多种酶促途径和生理特性 (Wilson 等,2010)。

8. 抗菌性能

过氧化氢和碳酸氢钠 (NaHC03) 的组合对选定的口腔、革兰氏阴性、兼性细菌表现出协同抗菌活性。这项研究强调了碳酸氢钠在微生物学和抗菌治疗领域的潜在应用 (Miyasaki、Genco 和 Wilson,1986)。

9. 固态硼氢化钠产氢

研究探索了使用碳酸氢钠 (NaHCO3) 作为催化溶液来引发固态硼氢化钠 (NaBH4) 产氢。化学反应中的这种创新方法有助于理解产氢系统,这在能源研究中具有影响 (Sim 和 Kim,2015)。

10. 运动表现增强

建议使用碳酸氢钠 (NaHCO3) 作为缓冲剂,通过促进氢离子从工作细胞和组织中流出,从而提高运动表现。这一见解增加了对碳酸氢钠在运动科学和生理学中的作用的了解 (Peart、Siegeler 和 Vince,2012)。

11. 组织中的体内 pH 值映射

一项关于使用超极化碳酸氢根-13C 进行体内 pH 值映射的研究提出了这种方法作为研究肿瘤生长和治疗以及与 pH 变化相关的其他病理状况的一种手段。这项研究为医学影像和癌症研究开辟了道路 (Martinez-Santiesteban 等,2017)。

12. 碳酸氢钠的热分解

对碳酸氢钠 (SHC) 热分解的研究旨在通过了解所涉及的动力学和机制来寻找新的应用。此类研究对于材料科学和化学工程中的应用至关重要 (Koga 等,2011)。

13. 碳酸氢盐的氢化

研究表明,使用水中的钌基催化体系可以氢化碳酸氢钠,为绿色化学和可持续催化领域开辟了新的视角 (Federsel 等,2010)。

作用机制

Target of Action

Sodium Hydrogencarbonate-13C, also known as Sodium Bicarbonate-13C, is primarily used as a probe in nuclear magnetic resonance (NMR) and magnetic resonance imaging (MRI) based pH imaging . It doesn’t have a specific biological target but interacts with protons (H+) in the body to regulate pH levels .

Mode of Action

Sodium Hydrogencarbonate-13C acts as a buffer in the body, neutralizing acids and maintaining a stable pH environment . In NMR and MRI studies, it is used as a probe to enable large signal gains for low-toxicity hyperpolarized 13C pH imaging .

Biochemical Pathways

Sodium Hydrogencarbonate-13C is involved in the bicarbonate buffering system, which regulates acid-base balance in the body. It can also be used to study the lactate metabolism by using hyperpolarized 13C pH imaging and multiparametric MRI .

Pharmacokinetics

Sodium bicarbonate, its non-isotopic form, is known to be rapidly absorbed and distributed throughout the body’s extracellular fluid . It is metabolized into carbon dioxide, which can be exhaled, and the sodium ion, which is excreted in the urine .

Result of Action

The primary result of Sodium Hydrogencarbonate-13C’s action is the regulation of pH in the body. In the context of NMR and MRI studies, it allows for the imaging of pH levels in different parts of the body, including in vivo in murine models of prostate cancer .

Action Environment

The action of Sodium Hydrogencarbonate-13C is influenced by the pH of the environment. Its effectiveness as a buffer decreases in extremely acidic or alkaline conditions. Furthermore, its stability and efficacy can be affected by temperature and the presence of other ions in the solution .

安全和危害

If inhaled, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

未来方向

属性

IUPAC Name |

sodium;hydroxyformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Na/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIMBOGNXHQVGW-YTBWXGASSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.999 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium hydrogencarbonate-13C | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium 2-((4R)-4-((3R,7R,10S,13R,17R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonate](/img/structure/B1632234.png)

![1H-Pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1632258.png)

![1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one](/img/structure/B1632277.png)